3-({2-[(Piperidin-1-yl)methyl]pyrrolidin-1-yl}sulfonyl)pyridine-2-carbonitrile
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Overview
Description
3-({2-[(Piperidin-1-yl)methyl]pyrrolidin-1-yl}sulfonyl)pyridine-2-carbonitrile is a complex organic compound featuring a pyridine ring substituted with a sulfonyl group, a pyrrolidine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({2-[(Piperidin-1-yl)methyl]pyrrolidin-1-yl}sulfonyl)pyridine-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidine Intermediate: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a ketone or aldehyde, followed by cyclization.
Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine and a suitable leaving group.
Sulfonylation: The sulfonyl group is added through sulfonyl chloride reagents under basic conditions.
Final Assembly: The pyridine ring is functionalized with the sulfonyl-pyrrolidine-piperidine moiety through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and pyrrolidine rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: N-oxides of the piperidine and pyrrolidine rings.
Reduction: Primary amines from the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, research focuses on its potential as an active pharmaceutical ingredient (API) in the treatment of various diseases. Its interactions with specific enzymes and receptors are of particular interest.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical functionalities provided by the sulfonyl, pyrrolidine, and piperidine groups.
Mechanism of Action
The mechanism of action of 3-({2-[(Piperidin-1-yl)methyl]pyrrolidin-1-yl}sulfonyl)pyridine-2-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The sulfonyl group is particularly important for its binding affinity, while the pyrrolidine and piperidine rings contribute to the overall molecular stability and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-({2-[(Morpholin-1-yl)methyl]pyrrolidin-1-yl}sulfonyl)pyridine-2-carbonitrile
- 3-({2-[(Piperazin-1-yl)methyl]pyrrolidin-1-yl}sulfonyl)pyridine-2-carbonitrile
Uniqueness
Compared to similar compounds, 3-({2-[(Piperidin-1-yl)methyl]pyrrolidin-1-yl}sulfonyl)pyridine-2-carbonitrile is unique due to the presence of the piperidine ring, which can significantly influence its pharmacokinetic and pharmacodynamic properties. The specific arrangement of functional groups in this compound allows for unique interactions with biological targets, potentially leading to different therapeutic effects.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c17-12-15-16(7-4-8-18-15)23(21,22)20-11-5-6-14(20)13-19-9-2-1-3-10-19/h4,7-8,14H,1-3,5-6,9-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIIUQCNXWLIDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2CCCN2S(=O)(=O)C3=C(N=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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